(2R)-2-(4-Fluorophenyl)azetidine hydrochloride (2R)-2-(4-Fluorophenyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786357
InChI: InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC15786357

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride -

Specification

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
IUPAC Name (2R)-2-(4-fluorophenyl)azetidine;hydrochloride
Standard InChI InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m1./s1
Standard InChI Key ZSYLILXYSPZTFI-SBSPUUFOSA-N
Isomeric SMILES C1CN[C@H]1C2=CC=C(C=C2)F.Cl
Canonical SMILES C1CNC1C2=CC=C(C=C2)F.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride (C₉H₁₁ClFN) consists of an azetidine ring (C₃H₇N) substituted at the 2-position with a 4-fluorophenyl group and protonated as a hydrochloride salt. The R-configuration at the 2-position introduces chirality, critical for interactions with biological targets. The fluorine atom enhances lipophilicity and metabolic stability, while the strained azetidine ring influences reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁ClFN
Molecular Weight187.45 g/mol
Configuration(2R)
SolubilitySoluble in polar solvents (THF, water)
pKa (amine)~10.5 (estimated)

Synthetic Strategies

Regio- and Diastereoselective Synthesis

The synthesis of (2R)-2-(4-fluorophenyl)azetidine hydrochloride can be adapted from methods for analogous 2-arylazetidines . A two-step procedure involves:

  • Epoxide Intermediate Formation: Reacting 4-fluorophenylmethylamine with epichlorohydrin or substituted oxiranes to form a benzylaminomethyl-oxirane intermediate.

  • Superbase-Induced Cyclization: Treating the intermediate with lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) at −78°C in THF, promoting regio- and diastereoselective four-membered ring closure .

Table 2: Optimized Reaction Conditions

ParameterValue
BaseLDA/KOR (3:1 ratio)
Temperature−78°C
SolventTetrahydrofuran (THF)
Yield60–90% (depending on substituents)

Density functional theory (DFT) calculations confirm that kinetic control favors azetidine over larger rings (e.g., pyrrolidine), with ΔG‡ values for transition states differing by ~12 kJ/mol .

Structural Characterization

Spectroscopic Analysis

Key spectral data for related azetidines provide benchmarks for characterizing the target compound:

  • ¹H NMR: Aromatic protons of the 4-fluorophenyl group resonate as a doublet (δ ~7.2–7.4 ppm, J = 8.5 Hz), while azetidine ring protons appear as multiplet signals (δ 2.3–3.6 ppm) .

  • ¹³C NMR: The fluorinated carbon (C-F) exhibits a signal at δ ~162 ppm (¹J₃₅Cl-F ≈ 245 Hz) .

  • HRMS: Expected [M+H]⁺ peak at m/z 187.45, consistent with C₉H₁₁ClFN .

Biological and Pharmacological Relevance

Enzyme Inhibition

Azetidine derivatives exhibit inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) and prolyl hydroxylases. For example, chiral azetidine ureas show nanomolar FAAH inhibition (IC₅₀ = 12–45 nM) , suggesting that the 4-fluorophenyl group in (2R)-2-(4-fluorophenyl)azetidine may enhance target binding through hydrophobic interactions.

Proteostasis Modulation

Azetidine-2-carboxylic acid, a structural analog, induces proteotoxic stress by incorporating into proteins, thereby activating autophagy . This mechanism highlights the potential of fluorinated azetidines in studying protein misfolding diseases.

Table 3: Biological Activities of Analogous Azetidines

CompoundTargetIC₅₀/EC₅₀Application
Azetidine-2-carboxylic acidHIF prolyl hydroxylase2.1 μMHypoxia signaling studies
VER-156084FAAH12 nMNeuropathic pain models

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The hydrochloride salt improves blood-brain barrier permeability, making (2R)-2-(4-fluorophenyl)azetidine a candidate for CNS-targeted FAAH inhibitors. Preclinical studies of similar compounds demonstrate efficacy in pain and anxiety models .

Antibiotic Adjuvants

β-Lactam analogs with azetidine rings show resistance to β-lactamases . Fluorination at the 4-position may further enhance stability against enzymatic degradation.

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